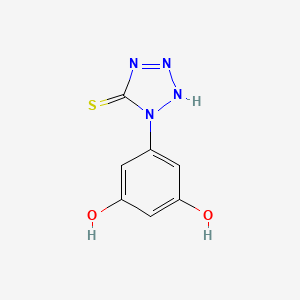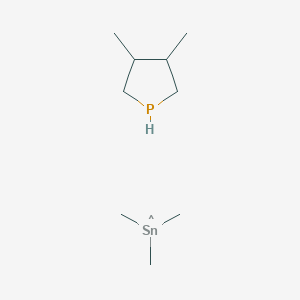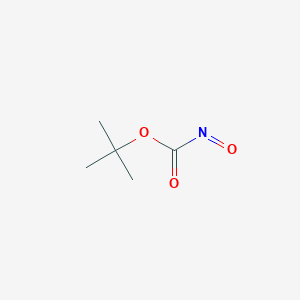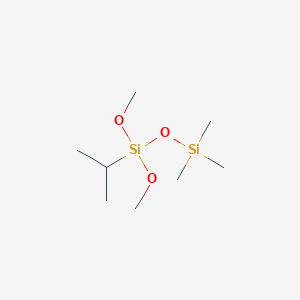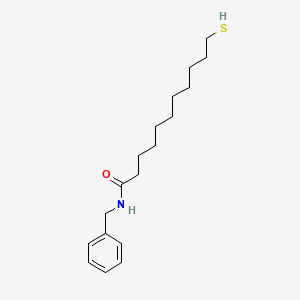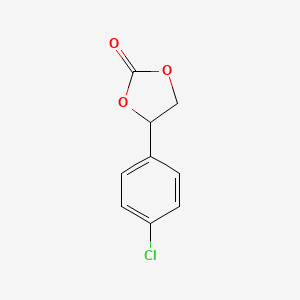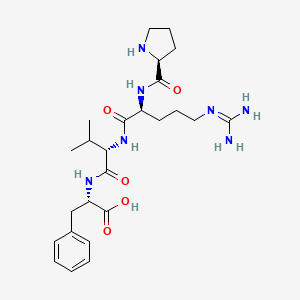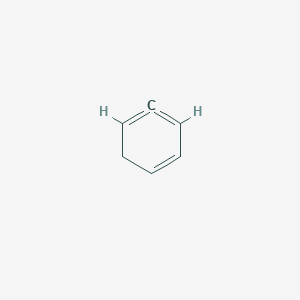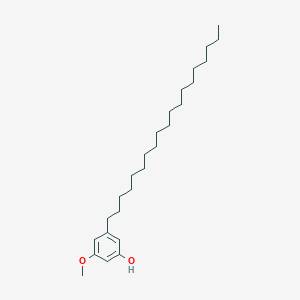![molecular formula C12H24OSi B14280421 Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- CAS No. 138587-96-9](/img/structure/B14280421.png)
Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-, also known by its chemical formula C12H24OSi, is an organosilicon compound. This compound is characterized by the presence of a cyclohexyl group attached to a propenyl group, which is further bonded to a trimethylsilane moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- typically involves the reaction of cyclohexylpropenyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
[ \text{Cyclohexylpropenyl alcohol} + \text{Trimethylchlorosilane} \rightarrow \text{Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: The trimethylsilane group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides.
Aplicaciones Científicas De Investigación
Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- involves its interaction with various molecular targets. The compound can form stable bonds with oxygen and fluorine, making it useful in the synthesis of complex molecules. The pathways involved in its reactions typically include nucleophilic substitution and addition reactions, where the silicon atom acts as an electrophile.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: Similar to trimethylsilane but with ethyl groups, used in similar applications.
Dimethylsilane: Another related compound with two methyl groups, used in various chemical reactions.
Uniqueness
Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- is unique due to the presence of the cyclohexyl and propenyl groups, which impart specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific steric and electronic characteristics.
Propiedades
Número CAS |
138587-96-9 |
|---|---|
Fórmula molecular |
C12H24OSi |
Peso molecular |
212.40 g/mol |
Nombre IUPAC |
1-cyclohexylprop-2-enoxy(trimethyl)silane |
InChI |
InChI=1S/C12H24OSi/c1-5-12(13-14(2,3)4)11-9-7-6-8-10-11/h5,11-12H,1,6-10H2,2-4H3 |
Clave InChI |
IMXLYJFDDZMCIR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(C=C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


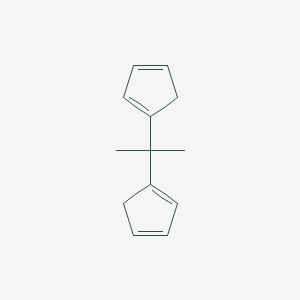

![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
